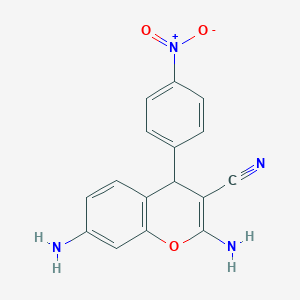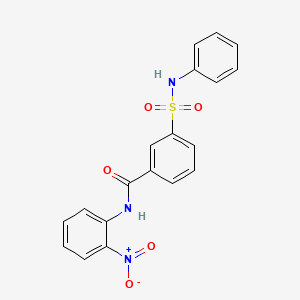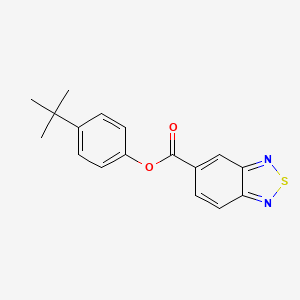![molecular formula C17H18Cl2O3S B5023677 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5023677.png)
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol, commonly known as CBPS, is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it a promising candidate for various applications, including in the field of medicine. In
Mécanisme D'action
The exact mechanism of action of CBPS is not fully understood. However, studies have suggested that CBPS exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and cell growth. CBPS has also been shown to inhibit the activity of Akt, a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CBPS has been shown to have a range of biochemical and physiological effects. Studies have shown that CBPS can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of various oncogenes. CBPS has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBPS for lab experiments is its strong anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, CBPS has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of CBPS is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of CBPS. One area of interest is the development of new cancer therapies based on CBPS. Additionally, further studies are needed to fully understand the mechanism of action of CBPS and its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, there is a need for the development of new methods for the synthesis and administration of CBPS to improve its efficacy and safety.
Méthodes De Synthèse
CBPS can be synthesized using a multistep process, starting with the reaction of 4-chlorobenzyl alcohol with thionyl chloride to form 4-chlorobenzyl chloride. The resulting compound is then reacted with sodium hydroxide to form 4-chlorobenzyl alcohol sulfate, which is further reacted with 1-chloro-2-propanol to form CBPS.
Applications De Recherche Scientifique
CBPS has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Studies have shown that CBPS has strong anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and other metabolic disorders. Additionally, CBPS has been shown to have cardioprotective effects, making it a promising candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3S/c18-15-5-1-13(2-6-15)9-22-10-17(20)12-23(21)11-14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWTJCQWMBNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CS(=O)CC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5023596.png)
![3-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]-1H-indazole trifluoroacetate](/img/structure/B5023597.png)


![N-(tert-butyl)-5-chloro-2-({1-[(4-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5023610.png)

![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5023628.png)
![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5023637.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5023646.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023649.png)

![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene](/img/structure/B5023670.png)
![2,2'-[sulfonylbis(2-hydroxy-4,1-phenylene)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5023682.png)
![3-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5023691.png)